N-(3-Oxooctanoyl)-L-homoserine lactone
Overview
Description
N-3-oxo-octanoyl-L-Homoserine lactone: is a signaling molecule produced by Gram-negative bacteria. It is a member of the N-acyl homoserine lactone family and plays a crucial role in quorum sensing, a process that bacteria use to regulate gene expression in response to cell density .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where the acyl chain can be modified with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
Oxidized Derivatives: Products of oxidation reactions include N-3-oxo-octanoyl-L-Homoserine lactone derivatives with additional oxygen-containing functional groups.
Reduced Derivatives: Reduction reactions yield N-3-hydroxy-octanoyl-L-Homoserine lactone.
Substituted Derivatives: Substitution reactions produce a variety of N-acyl homoserine lactone derivatives with modified acyl chains.
Scientific Research Applications
Mechanism of Action
N-3-oxo-octanoyl-L-Homoserine lactone functions as an autoinducer in quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation of gene expression related to various physiological processes, including virulence, biofilm formation, and antibiotic resistance . The molecular targets include LuxR-type receptors, which regulate the transcription of target genes .
Comparison with Similar Compounds
Similar Compounds
N-3-oxo-dodecanoyl-L-Homoserine lactone: Another quorum sensing molecule with a longer acyl chain.
N-3-oxo-decanoyl-L-Homoserine lactone: Similar structure but with a decanoyl chain.
N-3-hydroxy-octanoyl-L-Homoserine lactone: A reduced derivative of N-3-oxo-octanoyl-L-Homoserine lactone.
Uniqueness: : N-3-oxo-octanoyl-L-Homoserine lactone is unique due to its specific acyl chain length and oxo group, which confer distinct binding affinities and regulatory effects in quorum sensing pathways .
Biological Activity
N-(3-Oxooctanoyl)-L-homoserine lactone (3OC8-HSL) is a significant quorum-sensing (QS) signaling molecule produced by various Gram-negative bacteria, particularly Pseudomonas aeruginosa. This compound plays a crucial role in intercellular communication, influencing a range of biological activities in both bacterial and eukaryotic cells. This article provides a comprehensive overview of the biological activities associated with 3OC8-HSL, including its effects on cellular processes, immune responses, and potential therapeutic applications.
Quorum Sensing and Bacterial Communication
Quorum sensing is a process through which bacteria communicate and coordinate their behavior based on population density. 3OC8-HSL is one of the acyl-homoserine lactones (AHLs) that facilitate this communication. It is involved in regulating various physiological functions, including biofilm formation, virulence factor production, and bioluminescence in bacteria.
Key Functions of 3OC8-HSL:
- Biofilm Formation : 3OC8-HSL promotes the synthesis of extracellular polymeric substances (EPS) in bacterial biofilms, enhancing their stability and resilience against environmental stressors .
- Virulence Factor Regulation : This AHL modulates the expression of genes responsible for virulence factors, thereby influencing pathogenicity in host organisms .
Effects on Eukaryotic Cells
Recent studies have revealed that 3OC8-HSL also interacts with eukaryotic cells, leading to various biological responses. The following sections detail these interactions and their implications.
Immunomodulatory Effects
3OC8-HSL exhibits significant immunomodulatory properties. It has been shown to influence the behavior of immune cells such as lymphocytes and macrophages:
- Lymphocyte Proliferation : At varying concentrations, 3OC8-HSL can inhibit or promote lymphocyte proliferation. High concentrations tend to suppress proliferation and cytokine production (e.g., TNF-α and IL-12), while low concentrations may enhance antibody production .
- Macrophage Activation : In macrophages, 3OC8-HSL can modulate inflammatory responses. It has been observed to decrease pro-inflammatory cytokines like TNF-α while promoting anti-inflammatory cytokines such as IL-10 . This duality suggests a complex role in managing inflammation and immune responses.
Apoptosis Induction
Studies indicate that 3OC8-HSL can induce apoptosis in certain cell types. For instance, it triggers mitochondrial outer membrane permeabilization, leading to the activation of intrinsic apoptotic pathways in mouse embryonic fibroblasts . This mechanism highlights its potential as a therapeutic agent in cancer research, where modulation of cell death pathways is crucial.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3OC8-HSL across different contexts:
- Breast Cancer Microenvironment : Research demonstrated that quorum-sensing molecules like 3OC8-HSL could interact with breast cancer microenvironments, influencing tumor progression through modulation of local immune responses .
- Plant Responses : In plant systems, 3OC8-HSL has been shown to prime resistance against pathogens by enhancing root development and activating specific signaling pathways involving nitric oxide (NO) and cyclic GMP (cGMP) .
Comparative Biological Activity Table
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163802 | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-39-9 | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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